molecular formula C13H24O4 B1361598 1,9-Diacetoxynonane CAS No. 4944-60-9

1,9-Diacetoxynonane

Cat. No. B1361598
CAS RN: 4944-60-9
M. Wt: 244.33 g/mol
InChI Key: JAEVCKMMGIFOCL-UHFFFAOYSA-N
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Description

1,9-Diacetoxynonane is a chemical compound with the molecular formula C13H24O4 and a molecular weight of 244.33 . It is primarily used for laboratory research purposes .


Molecular Structure Analysis

The molecular structure of 1,9-Diacetoxynonane consists of a nonane (nine-carbon alkane) backbone with acetoxy (CH3COO-) groups attached to the first and ninth carbons . The InChI string representation of its structure is InChI=1S/C13H24O4/c1-12(14)16-10-8-6-4-3-5-7-9-11-17-13(2)15/h3-11H2,1-2H3 .


Physical And Chemical Properties Analysis

1,9-Diacetoxynonane has a molecular weight of 244.33 g/mol . It has a complexity of 192 and a topological polar surface area of 52.6 Ų . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 12 rotatable bonds .

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

  • Low Temperature Structure of Nonane-1,9-Diaminium Chloride Chloroacetate : This study examines the crystal structure of a compound similar to 1,9-Diacetoxynonane, revealing insights into its molecular packing and hydrogen bonding patterns. It offers detailed information on the crystallographic data and bonding interactions (Paul & Kubicki, 2011).

Biosynthesis and Polymer Applications

  • Multi-Step Enzymatic Synthesis of 1,9-Nonanedioic Acid : This paper discusses the biosynthesis of 1,9-Nonanedioic acid from oleic acid and its use in producing biopolyesters. This research is pivotal for understanding the potential applications of similar diacids in biopolyester production (Lee et al., 2019).

Synthetic and Protective Applications

  • The Conformational Rigidity of Butane-1,2-Diacetals as a Powerful Synthetic Tool : This review focuses on the use of butane-1,2-diacetals, a class related to 1,9-Diacetoxynonane, as protecting groups in synthetic chemistry, particularly in carbohydrate chemistry. It highlights the application in synthesizing important building blocks for natural products (Lence, Castedo, & González‐Bello, 2008).

  • Sulfamic Acid as a Catalyst for Acetolysis of Cyclic Ethers : This study explores the use of sulfamic acid as a catalyst in the acetolysis of cyclic ethers, leading to products like 1,4-diacetoxybutane. This research could be relevant for understanding the chemical transformations involving compounds like 1,9-Diacetoxynonane (Wang et al., 2004).

Biological and Environmental Interactions

  • Effects of 1,9-Decanediol on Nitrification in Agricultural Soils : This paper investigates 1,9-Decanediol, a compound structurally similar to 1,9-Diacetoxynonane, and its impact on soil nitrification and ammonia oxidizers in agricultural soils. It highlights the potential of 1,9-Decanediol as a biological nitrification inhibitor, providing insights into its environmental implications (Lu et al., 2019).

Photophysics and Chemical Oxidation

  • Photophysics of 1-Hydroxy- and 1-Methoxy-9-Fluorenone : This research examines the absorption, fluorescence, and non-radiative deactivation in molecules similar to 1,9-Diacetoxynonane. It provides insights into the photophysical behavior of such compounds in different solvents (Nayak & Dogra, 2005).

  • Phenolic Oxidation with (Diacetoxyiodo)Benzene : This study investigates the oxidative transformations of phenols using a reagent related to 1,9-Diacetoxynonane. It offers valuable information about the oxidation process and the formation of quinones, which are key intermediates in various chemical syntheses (Pelter & Elgendy, 1988).

Safety And Hazards

1,9-Diacetoxynonane is intended for laboratory research purposes and is not for drug or household use . In case of skin contact, it is advised to remove contaminated clothing and rinse the skin with water . If inhaled, the victim should be moved to fresh air . In case of eye contact, rinse cautiously with water for several minutes . If ingested, medical advice should be sought .

properties

IUPAC Name

9-acetyloxynonyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-12(14)16-10-8-6-4-3-5-7-9-11-17-13(2)15/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEVCKMMGIFOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70892313
Record name 1,9-Nonanediyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70892313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,9-Diacetoxynonane

CAS RN

4944-60-9
Record name 4944-60-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53803
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,9-Nonanediyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70892313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
CS Marvel, WE Garrison Jr - Journal of the American Chemical …, 1959 - ACS Publications
The-diolefins of the general formula CH^= CH (CH2) reCH= CHi where n is equal to 4, 5, 6, 7, 8, 9, 10, 11, 12, 14 and 18, have been prepared and polymerized with the system …
Number of citations: 122 pubs.acs.org
WE GARRISON JR - 1959 - search.proquest.com
The author wishes to express his thanks to P ro fesso r CS M arvel for the suggestion of these re se a rc h problem s, and for his help, guidance, and encouragem ent during the author’s …
Number of citations: 0 search.proquest.com
B Améduri, B Boutevin, C Lecrom… - Journal of Polymer …, 1992 - Wiley Online Library
The redox bistelomerization of allyl acetate with telogens which exhibit α, ω‐di(trichloromethyled) end groups catalyzed by copper, iron salts, or a ruthenium complex led to …
Number of citations: 18 onlinelibrary.wiley.com
G Hornyanszky, J Rohaly, L Novak - Synthetic Communications, 2008 - Taylor & Francis
Full article: Facile Synthesis of Mill Moth's Sex Pheromone Components Skip to Main Content Taylor and Francis Online homepage Taylor and Francis Online homepage Log in | …
Number of citations: 15 www.tandfonline.com
M Narayana - 1963 - search.proquest.com
The author also wishes to thank his fellow graduate students for their helpful discussions and suggestions, and the faculty and staff of the Department of Chemistry for their help and …
Number of citations: 0 search.proquest.com

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